molecular formula C6H11K2O9P B12395765 Galactose 1-phosphate-13C-1 (potassium)

Galactose 1-phosphate-13C-1 (potassium)

Cat. No.: B12395765
M. Wt: 337.31 g/mol
InChI Key: KCIDZIIHRGYJAE-ZGOMGSCNSA-L
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Description

Galactose 1-phosphate-13C-1 (potassium) is a stable isotope-labeled derivative of galactose 1-phosphate, where the carbon-1 (C-1) position is substituted with the non-radioactive isotope $^{13}\text{C}$. Its molecular formula is $^{13}\text{C}6\text{H}{11}\text{O}_9\text{P} \cdot 2\text{K}$, with a molecular weight of 342.27 g/mol (). As a dipotassium salt, it exhibits high solubility, making it ideal for in vitro and in vivo metabolic studies. This compound is pivotal in tracing galactose metabolism via the Leloir pathway, which converts galactose into glucose-1-phosphate through enzymatic steps involving galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose-4-epimerase (GALE) .

Key applications include:

  • Metabolic flux analysis: Tracking $^{13}\text{C}$-labeled galactose incorporation into glycosaminoglycans (GAGs), glycoproteins, and glycolipids .
  • Enzyme activity assays: Studying mutations in GALT (e.g., galactosemia) by quantifying labeled metabolites .
  • Chondrogenesis research: Investigating cartilage matrix synthesis, as galactose derivatives enhance aggrecan and type II collagen expression in ATDC5 cells and chondrocytes .

Properties

Molecular Formula

C6H11K2O9P

Molecular Weight

337.31 g/mol

IUPAC Name

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(313C)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i5+1;;

InChI Key

KCIDZIIHRGYJAE-ZGOMGSCNSA-L

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([13C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis Using Galactokinase

The most widely validated method for synthesizing galactose 1-phosphate-13C-1 involves galactokinase (GALK1) -mediated phosphorylation of 13C-labeled galactose. This approach mirrors endogenous galactose metabolism and ensures high regioselectivity for the C1 position.

Key Steps:

  • Substrate Preparation : 1-13C-galactose (≥99% isotopic purity) is dissolved in a buffer containing Mg²⁺ and ATP.
  • Enzymatic Reaction : GALK1 catalyzes the transfer of a γ-phosphate group from ATP to galactose, yielding galactose 1-phosphate-13C-1.
  • Counterion Exchange : The product is treated with potassium hydroxide to form the dipotassium salt, enhancing solubility and stability.
Reaction Conditions:
Parameter Value Source
pH 7.5–8.0
Temperature 37°C
Incubation Time 1–3 hours
ATP Concentration 5–10 mM
Mg²⁺ Concentration 2–5 mM

Yield : 60–85% (dependent on enzyme purity and substrate excess).

Chemical Phosphorylation of 13C-Labeled Galactose

Chemical synthesis offers an alternative route, though it requires precise control to avoid side reactions. This method is less common due to challenges in regioselectivity but is utilized when enzymatic systems are unavailable.

Protocol:

  • Protection of Hydroxyl Groups : 1-13C-galactose is treated with acetyl or benzoyl groups to protect C2–C6 hydroxyls.
  • Phosphorylation : The C1 hydroxyl is activated using phosphorus oxychloride (POCl₃) or diphenyl phosphorochloridate, forming the monophosphate ester.
  • Deprotection : Acidic or basic hydrolysis removes protecting groups.
  • Salt Formation : Potassium counterions are introduced via ion-exchange chromatography or neutralization with KOH.
Challenges:
  • Regioselectivity: Non-enzymatic methods often produce mixtures of galactose 1-, 4-, or 6-phosphates.
  • Isotopic Stability: Harsh conditions (e.g., strong acids) may cause 13C label scrambling.

Isotopic Labeling via Biosynthetic Pathways

Industrial-scale production (e.g., Cambridge Isotope Laboratories) employs microbial systems to incorporate 13C into galactose 1-phosphate.

Fermentation Process:

  • Microbial Strains : E. coli or Saccharomyces cerevisiae engineered to overexpress galactose metabolic enzymes (GALK1, GALT).
  • 13C-Labeled Feedstock : 1-13C-glucose or 1-13C-galactose is provided as the sole carbon source.
  • Harvesting : Cells are lysed, and galactose 1-phosphate is extracted via anion-exchange chromatography.
  • Potassium Salt Formation : Elution with potassium-containing buffers (e.g., KCl) ensures counterion exchange.
Advantages:
  • High isotopic purity (≥99%).
  • Scalability for commercial production.

Purification and Characterization

Purification Techniques:

Method Conditions Purity Outcome Source
Anion-Exchange HPLC pH 7.5, 0–1 M KCl gradient ≥98%
Lyophilization After buffer exchange to H₂O Stable salt
Dialysis 3.5 kDa MWCO, 24 hours Remove ATP/ADP

Characterization Data:

Technique Key Findings Source
LC-MS/MS m/z 466.3 → 387.3 (product ion)
NMR (¹³C) δ 93.5 ppm (C1-13C)
ICP-OES K⁺ content: 22–25% (w/w)

Industrial-Scale Production (Case Study)

Cambridge Isotope Laboratories (CIL) synthesizes the compound under GMP conditions:

  • Catalog No. : CLM-8998-0.1
  • Purity : 98% (HPLC, NMR)
  • Storage : Room temperature, desiccated.
Process Overview:
  • Enzymatic Phosphorylation : 1-13C-galactose + ATP → Galactose 1-phosphate-13C-1 (GALK1).
  • Ion Exchange : Dowex® resin (K⁺ form) for counterion substitution.
  • Lyophilization : Yields a stable, hygroscopic powder.

Challenges and Innovations

Key Issues:

  • Isotopic Dilution : Trace unlabeled galactose in feedstock reduces 13C enrichment.
  • Enzyme Cost : Recombinant GALK1 production adds expense.

Recent Advances:

  • Directed Evolution : Engineered GALK1 variants with higher catalytic efficiency (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹).
  • Microfluidic Synthesis : Reduces reagent use and improves yield in small-scale batches.

Chemical Reactions Analysis

Types of Reactions

Galactose 1-phosphate-13C-1 (potassium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of galactose 1-phosphate-13C-1 (potassium) can yield galactonic acid derivatives, while reduction can regenerate the original compound .

Scientific Research Applications

Metabolic Research

Role in Galactose Metabolism:
Galactose 1-phosphate is crucial for the metabolism of galactose, primarily through the Leloir pathway, where it is converted into glucose 1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is essential for maintaining glucose homeostasis in the body, especially in individuals with galactosemia, a genetic disorder that impairs this metabolic pathway .

Stable Isotope Labeling:
The incorporation of the stable isotope carbon-13 allows researchers to trace the metabolic pathways involving galactose 1-phosphate more accurately. This isotopic labeling is particularly useful in metabolic flux analysis, enabling scientists to study how galactose and its derivatives are utilized in various biochemical reactions .

Clinical Applications

Diagnosis of Metabolic Disorders:
Due to its role in galactose metabolism, galactose 1-phosphate accumulation can indicate metabolic disorders such as classic galactosemia. By measuring levels of this compound in biological samples, clinicians can diagnose these conditions early, allowing for timely intervention and management .

Therapeutic Research:
Research has explored the potential therapeutic applications of galactose 1-phosphate derivatives in managing metabolic diseases. For instance, studies have investigated how manipulating levels of this compound can alleviate symptoms associated with enzyme deficiencies that lead to toxic accumulation .

Biochemical Studies

Enzymatic Activity Studies:
Galactose 1-phosphate-13C-1 (potassium) serves as a substrate for various enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms. For example, investigations into the activity of galactokinase and other related enzymes have utilized this compound to better understand their roles and regulatory mechanisms within metabolic pathways .

Cellular Response Studies:
In yeast models, high concentrations of galactose 1-phosphate have been shown to induce stress responses and cell cycle arrest. These studies contribute to understanding cellular responses to metabolic stressors and can inform research into cancer biology and other diseases linked to metabolic dysregulation .

Nutritional Science

Impact on Dietary Sugars:
Research has also focused on how dietary intake of galactose influences metabolic health through its conversion to galactose 1-phosphate. Understanding these dynamics can inform nutritional guidelines and interventions aimed at managing conditions like lactose intolerance or metabolic syndrome .

Data Table: Comparison of Related Compounds

CompoundFunctionalityUnique Aspects
Glucose 1-phosphateIntermediate in glucose metabolismMore prevalent in energy metabolism
GalactoseSimple sugar; precursorDirectly involved in lactose metabolism
UDP-galactoseActive form of galactoseInvolved in glycosylation reactions
Fructose 1-phosphateIntermediate in fructose metabolismDistinct metabolic pathway compared to galactose
Mannose 6-phosphateInvolved in mannose metabolismPlays a role in lysosomal enzyme targeting

Case Studies

Study on Enzyme Kinetics:
A notable study investigated the kinetics of galactokinase using galactose 1-phosphate-13C-1 as a substrate. The findings revealed insights into how variations in substrate concentration affect enzyme activity and product formation, thereby enhancing our understanding of metabolic regulation under different physiological conditions .

Metabolic Flux Analysis:
Another significant research project employed stable isotope-labeled compounds, including galactose 1-phosphate-13C-1, to perform metabolic flux analysis in human cells. This study demonstrated how alterations in nutrient availability impact cellular metabolism and provided a framework for developing targeted nutritional therapies for metabolic disorders .

Mechanism of Action

The mechanism of action of galactose 1-phosphate-13C-1 (potassium) involves its role as an intermediate in the galactose metabolism pathway. It is converted to glucose 1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is crucial for the proper utilization of galactose in the body. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .

Comparison with Similar Compounds

Unlabeled Galactose 1-Phosphate (Potassium Salt)

Parameter Galactose 1-phosphate-$^{13}\text{C}$-1 (Potassium) Unlabeled Galactose 1-Phosphate (Potassium)
Structure $^{13}\text{C}$ at C-1 position Natural $^{12}\text{C}$ isotope
Metabolic Role Intermediate in Leloir pathway; traced via $^{13}\text{C}$ Same metabolic role but untraceable
Research Applications Isotopic labeling for NMR/MS-based tracking General enzyme kinetics, substrate competition
Key Findings Enables precise quantification of galactose-to-UDP-galactose conversion in GALT-deficient models Used to study galactosemia pathophysiology

D-Galactose

Parameter Galactose 1-phosphate-$^{13}\text{C}$-1 (Potassium) D-Galactose
Structure Phosphorylated at C-1; $^{13}\text{C}$ label Non-phosphorylated hexose
Metabolic Role Commits galactose to Leloir pathway Requires phosphorylation by GALK to enter pathway
Research Applications Direct study of phosphorylated intermediates Chondrogenesis, ECM synthesis (e.g., 8 mM galactose optimal for aggrecan expression)
Key Findings Bypasses initial GALK step, accelerating metabolic studies Promotes cartilage repair by enhancing GAGs and collagen II

UDP-Galactose

Parameter Galactose 1-phosphate-$^{13}\text{C}$-1 (Potassium) UDP-Galactose
Structure Phosphate ester at C-1 Uridine diphosphate-activated galactose
Metabolic Role Precursor for UDP-galactose synthesis Substrate for glycosyltransferases in GAG/proteoglycan synthesis
Research Applications Tracing galactose entry into nucleotide sugars Studying glycoconjugate biosynthesis (e.g., keratan sulfate)
Key Findings $^{13}\text{C}$ labeling confirms Leloir pathway efficiency Critical for ECM integrity; deficiency linked to OA progression

Glucose 1-Phosphate

Parameter Galactose 1-phosphate-$^{13}\text{C}$-1 (Potassium) Glucose 1-Phosphate
Structure Galactose backbone with $^{13}\text{C}$ label Glucose backbone
Metabolic Role Galactose metabolism Glycogen synthesis, glycolysis
Research Applications Galactosemia, chondrogenesis Diabetes, glycogen storage diseases
Key Findings Mutations in GALT disrupt labeled metabolite flow Regulates hepatic glucose output

Other Isotopic Variants

  • Galactose-$^{13}\text{C}_6$ (Uniformly Labeled) : Labels all six carbons, enabling full metabolic pathway mapping .
  • Galactose-1,2-$^{13}\text{C}_2$ : Tracks specific carbon positions in glycan branching .

Q & A

Basic Research Questions

Q. How is Galactose 1-phosphate-¹³C-1 (potassium) synthesized for isotopic labeling studies?

  • Methodology : The synthesis involves enzymatic phosphorylation of α-D-galactose-¹³C₆ using galactokinase in the presence of ATP, followed by potassium salt precipitation. Purification is achieved via ion-exchange chromatography, with structural confirmation using ¹³C NMR (to verify isotopic incorporation at the C-1 position) and high-resolution mass spectrometry (HRMS) for molecular weight validation (342.272 g/mol) .
  • Key Considerations : Ensure minimal isotopic dilution by using ¹³C-enriched precursors and optimizing reaction conditions (e.g., pH 7.4, 37°C).

Q. What analytical techniques are critical for quantifying Galactose 1-phosphate-¹³C-1 in biological matrices?

  • Methodology :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with negative-ion mode MS/MS for separation and quantification. Use stable isotope dilution with ¹³C-labeled internal standards to improve accuracy .
  • ¹³C NMR Spectroscopy : Track metabolic flux by observing ¹³C chemical shifts (e.g., ~95–110 ppm for anomeric carbons) in cellular extracts .
    • Data Validation : Cross-validate results with enzymatic assays (e.g., galactose dehydrogenase-coupled spectrophotometry) to resolve matrix interference .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in isotopic tracer studies involving Galactose 1-phosphate-¹³C-1?

  • Case Example : Discrepancies in metabolic flux rates between in vitro and in vivo models (e.g., GALT-deficient mice ) may arise from isotopic dilution or compartmentalization.
  • Experimental Design :

  • Compartment-Specific Sampling : Isolate subcellular fractions (e.g., cytosol vs. mitochondria) to measure localized ¹³C enrichment.
  • Dose-Response Studies : Administer varying ¹³C-galactose concentrations to model dilution effects and derive correction factors .
    • Statistical Tools : Use kinetic modeling software (e.g., INCA) to integrate time-resolved LC-MS/MS and NMR data .

Q. What strategies optimize the use of Galactose 1-phosphate-¹³C-1 in studying congenital metabolic disorders like galactosemia?

  • Methodology :

  • In Vivo Tracing : Administer ¹³C-galactose to GALT-knockout mice and quantify metabolites (galactitol, galactonate) via LC-MS/MS in urine and tissues. Compare with wild-type controls to identify blocked pathways .
  • Enzyme Activity Assays : Co-incubate patient-derived fibroblasts with ¹³C-galactose and measure residual GALT activity via UDP-galactose formation using ³¹P NMR .
    • Challenges : Address low signal-to-noise ratios in tissue samples by pre-enriching metabolites via solid-phase extraction .

Q. How can researchers mitigate isotopic scrambling during enzymatic assays with Galactose 1-phosphate-¹³C-1?

  • Mitigation Strategies :

  • Enzyme Engineering : Use thermostable galactokinase mutants to reduce side reactions at elevated temperatures.
  • Quench-Flow Techniques : Halt reactions at millisecond intervals to capture transient intermediates and prevent ¹³C redistribution .
    • Validation : Confirm positional ¹³C retention via tandem MS fragmentation patterns and isotopic envelope analysis .

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